3 5-Dimethylphenylzinc iodide 0.5M

Description

BenchChem offers high-quality 3 5-Dimethylphenylzinc iodide 0.5M suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3 5-Dimethylphenylzinc iodide 0.5M including the price, delivery time, and more detailed information at info@benchchem.com.

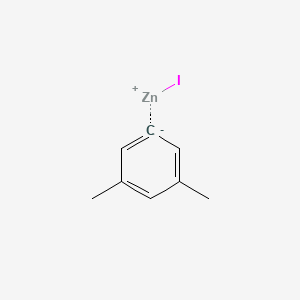

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1,3-dimethylbenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFSJQVIZBAMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[C-]=C1)C.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3,5-Dimethylphenylzinc iodide 0.5M solution

[1]

Executive Summary

3,5-Dimethylphenylzinc iodide is a specialized organozinc reagent used primarily as a nucleophilic building block in transition-metal-catalyzed cross-coupling reactions. Unlike its magnesium (Grignard) or lithium counterparts, this reagent exhibits a high degree of functional group tolerance, allowing for chemoselective derivatization of sensitive substrates possessing esters, nitriles, or ketones. It is most commonly employed in Negishi couplings to introduce the m-xylene motif into complex pharmacophores.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 3,5-Dimethylphenylzinc iodide |

| CAS Number | 312692-98-1 |

| Precursor CAS | 22445-41-6 (1-Iodo-3,5-dimethylbenzene) |

| Molecular Formula | C₈H₉IZn |

| Molecular Weight | 297.45 g/mol |

| Concentration | 0.5 M ± 0.05 M |

| Solvent Matrix | Tetrahydrofuran (THF) |

| Appearance | Clear to pale yellow/brown liquid |

| Density | ~1.004 g/mL at 25 °C |

| Boiling Point | 65–67 °C (Solvent governed) |

| Stability | Moisture/Air Sensitive; Pyrophoric residue |

Mechanistic Foundation

The Carbon-Zinc Bond

The C–Zn bond in 3,5-dimethylphenylzinc iodide is significantly less polar than C–Mg or C–Li bonds. This reduced polarity (electronegativity: Zn = 1.65 vs. C = 2.55) results in a "soft" nucleophile profile.

-

Causality : The covalent character prevents direct addition to "hard" electrophiles (e.g., ketones, aldehydes) under standard conditions, eliminating the need for protecting groups often required with Grignard reagents.

-

Schlenk Equilibrium : In THF solution, the reagent exists in equilibrium, often stabilized by coordination with the solvent or added salts (e.g., LiCl, if prepared via Knochel’s method):

Reactivity Decision Tree

Use this logic flow to determine when to deploy 3,5-Dimethylphenylzinc iodide over alternatives.

Figure 1: Decision matrix for selecting organozinc reagents in cross-coupling.

Synthesis & Preparation

While commercially available, the reagent is often prepared in situ via Direct Insertion (oxidative addition) of activated zinc into 1-iodo-3,5-dimethylbenzene.

Synthesis Workflow

-

Activation : Zinc dust is activated (e.g., with 1,2-dibromoethane and TMSCl) to remove the oxide layer.

-

Insertion : 1-Iodo-3,5-dimethylbenzene is added in THF. The electron-donating methyl groups at the 3,5-positions make the aryl ring electron-rich, slightly retarding the insertion rate compared to electron-deficient aryl iodides, often requiring mild heating (40–50 °C).

-

Stabilization : The resulting species is ArZnI.

Figure 2: Direct insertion pathway for reagent generation.

Experimental Protocols

Active Zinc Titration (Iodine Method)

Purpose : Organozinc reagents degrade over time. Precise stoichiometry is critical for catalytic efficiency. This protocol uses iodine to oxidize the C-Zn bond.

Reagents :

-

Iodine (I₂) crystals (sublimed).

-

LiCl (0.5M in THF) – Critical for solubilizing the ZnI₂ byproduct and sharpening the endpoint.

Procedure :

-

Flame-dry a 10 mL Schlenk flask and cool under Argon.

-

Add accurately weighed Iodine (approx. 125 mg, 0.5 mmol).

-

Dissolve I₂ in 2–3 mL of 0.5M LiCl/THF solution (Solution becomes dark brown).

-

Cool to 0 °C.

-

Add the 3,5-dimethylphenylzinc iodide solution dropwise via a tared syringe.

-

Endpoint : The solution transitions from Brown → Yellow → Colorless .

-

Calculation :

General Negishi Cross-Coupling

Context : Coupling 3,5-dimethylphenylzinc iodide with an aryl bromide (Ar-Br).

Reagents :

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dba)₂/SPhos for hindered substrates.

-

Electrophile: Aryl Bromide (1.0 equiv).

-

Nucleophile: 3,5-Dimethylphenylzinc iodide (1.2–1.5 equiv).

Step-by-Step :

-

Catalyst Loading : In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide and Pd catalyst. Dissolve in dry THF.

-

Reagent Addition : Add the 3,5-dimethylphenylzinc iodide solution dropwise at room temperature.

-

Note: If the reaction is highly exothermic, cool to 0 °C during addition.

-

-

Reaction : Stir at 25 °C to 60 °C (depending on electrophile sterics). Monitor via GC-MS or LC-MS.

-

Mechanistic Check: The reaction proceeds via the cycle below. The transmetallation step is generally the rate-determining step in the absence of additives.

-

-

Quench : Dilute with Et₂O and quench with saturated NH₄Cl.

-

Purification : Extract, dry (MgSO₄), and purify via silica column chromatography.

Figure 3: Negishi catalytic cycle.[1] The organozinc enters at the Transmetallation stage.

Safety & Handling

-

Hazards : The solution contains THF (Flammable) and Organozinc (Water-reactive). While less pyrophoric than diethylzinc, it will generate heat and flammable gases (alkanes) upon contact with water.

-

Storage : Store at 2–8 °C in a sealed container under Argon/Nitrogen. Long-term storage may result in salt precipitation; re-titrate before use.

-

Spill Control : Do not use water. Cover with dry sand or vermiculite.

References

-

Sigma-Aldrich . 3,5-Dimethylphenylzinc iodide solution, 0.5 M in THF. Product Specification. Link

-

Krasovskiy, A., & Knochel, P. (2006).[2] A New, Highly Efficient Method for the Synthesis of Functionalized Organozinc Reagents. Angewandte Chemie International Edition. Link

-

Negishi, E. (2011).[3] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link

An In-depth Technical Guide to the Molecular Structure and Reactivity of 3,5-Dimethylphenylzinc Iodide

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethylphenylzinc iodide, a key organozinc reagent in modern organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characteristics, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. While specific experimental data for this particular molecule, such as crystallographic and detailed spectroscopic analyses, are not extensively available in public literature, this guide synthesizes established principles of arylzinc chemistry to provide a robust framework for its effective use in the laboratory.

Introduction to Arylzinc Reagents

Organozinc compounds have emerged as indispensable tools in C-C bond formation due to their high functional group tolerance and moderate reactivity, which strikes a balance between the highly reactive organolithium and Grignard reagents and the less reactive organoboron and organotin compounds.[1][2] Arylzinc halides, such as 3,5-dimethylphenylzinc iodide, are particularly valuable in Negishi cross-coupling reactions, allowing for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[3][4] The presence of the zinc-iodide bond influences the reagent's solubility, stability, and reactivity in transmetalation steps.

Synthesis and Characterization

Synthesis of 3,5-Dimethylphenylzinc Iodide

The most common and direct method for preparing arylzinc iodides is the oxidative addition of zinc metal to the corresponding aryl iodide.[5] The starting material, 1-iodo-3,5-dimethylbenzene, is readily accessible. The reaction is typically performed under an inert atmosphere due to the air and moisture sensitivity of the organozinc product.[2]

Rationale for Experimental Choices:

-

Zinc Activation: Commercial zinc dust often has a passivating layer of zinc oxide. Activation is crucial for a successful reaction. While various methods exist, treatment with iodine or 1,2-dibromoethane in a polar aprotic solvent is common. The use of LiCl has been shown to significantly accelerate the insertion of zinc into aryl iodides, allowing for milder reaction conditions.[6]

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to solvate the resulting organozinc species.[2]

-

Inert Atmosphere: The pyrophoric nature of some organozinc compounds and their reactivity with water necessitate the use of Schlenk line techniques or a glovebox.[7]

Detailed Experimental Protocol: Synthesis of 3,5-Dimethylphenylzinc Iodide

Materials:

-

1-Iodo-3,5-dimethylbenzene

-

Zinc dust (<10 micron, activated)

-

Lithium chloride (anhydrous)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for activation)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), a flame-dried Schlenk flask is charged with anhydrous lithium chloride (1.2 equivalents) and zinc dust (1.5 equivalents).

-

The flask is gently heated under vacuum and then backfilled with inert gas. This process is repeated three times to ensure all components are dry.

-

A small crystal of iodine is added. The mixture is stirred until the iodine color disappears, indicating zinc activation.

-

Anhydrous THF is added to the flask.

-

A solution of 1-iodo-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of activated zinc at room temperature.

-

The reaction mixture is then gently heated (typically to 40-50 °C) and monitored by GC or TLC analysis of quenched aliquots until the starting aryl iodide is consumed.

-

The resulting greyish solution of 3,5-dimethylphenylzinc iodide is then cooled to room temperature and can be used directly in subsequent reactions.

Structural Characteristics and Spectroscopic Data

Expected Spectroscopic Data:

-

¹H NMR: The aromatic protons of the 3,5-dimethylphenyl group would appear in the aromatic region (typically δ 6.5-7.5 ppm). The two methyl groups would give a singlet at around δ 2.2-2.4 ppm. The integration would be 3H (aromatic) to 6H (methyls).

-

¹³C NMR: The aromatic carbons would appear in the range of δ 120-145 ppm. The methyl carbons would be expected around δ 20-25 ppm. The carbon attached to zinc (ipso-carbon) would likely be broad and shifted downfield.

-

IR Spectroscopy: Characteristic C-H stretching and bending frequencies for the aromatic ring and methyl groups, as well as C-C stretching vibrations of the aromatic ring.

-

Mass Spectrometry: Due to the lability of the C-Zn bond, mass spectrometry would likely show fragments corresponding to the 3,5-dimethylphenyl cation and other fragmentation patterns.

| Spectroscopic Data (Predicted) | Chemical Shift / Frequency |

| ¹H NMR (Aromatic H) | δ 6.5 - 7.5 ppm |

| ¹H NMR (Methyl H) | δ 2.2 - 2.4 ppm |

| ¹³C NMR (Aromatic C) | δ 120 - 145 ppm |

| ¹³C NMR (Methyl C) | δ 20 - 25 ppm |

| IR (Aromatic C-H stretch) | ~3000-3100 cm⁻¹ |

| IR (Aliphatic C-H stretch) | ~2850-2960 cm⁻¹ |

| IR (C=C stretch) | ~1600 cm⁻¹ |

Reactivity and Applications in Negishi Cross-Coupling

3,5-Dimethylphenylzinc iodide is primarily utilized as a nucleophile in Negishi cross-coupling reactions to form biaryl compounds.[4] The reaction is catalyzed by palladium or nickel complexes and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]

The Negishi Catalytic Cycle

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Explanation of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex. The rate of this step is generally I > Br > Cl.[3]

-

Transmetalation: The organozinc reagent, 3,5-dimethylphenylzinc iodide, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.

Functional Group Tolerance and Reactivity

A key advantage of organozinc reagents is their high tolerance for a wide range of functional groups, including esters, nitriles, amides, and ketones, which are often incompatible with more reactive organometallics.[8] The reactivity of 3,5-dimethylphenylzinc iodide is influenced by both electronic and steric factors. The two methyl groups are electron-donating, which can slightly increase the nucleophilicity of the aryl ring.

Detailed Experimental Protocol: Negishi Cross-Coupling of 3,5-Dimethylphenylzinc Iodide with an Aryl Bromide

Materials:

-

A solution of 3,5-dimethylphenylzinc iodide in THF (prepared as described above)

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Anhydrous THF

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%).

-

Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF.

-

To this mixture, add the solution of 3,5-dimethylphenylzinc iodide (1.2-1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl.

Safety and Handling

Organozinc reagents, including 3,5-dimethylphenylzinc iodide, are air and moisture sensitive.[1][2] While generally less pyrophoric than dialkylzinc compounds, they should always be handled under an inert atmosphere using appropriate air-free techniques.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Use a Schlenk line or glovebox for all manipulations.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

-

Quench any residual organozinc reagent carefully with a protic solvent like isopropanol, followed by water.

Caption: Basic safety workflow for handling organozinc reagents.

Conclusion

3,5-Dimethylphenylzinc iodide is a valuable reagent for the synthesis of sterically hindered biaryl compounds via the Negishi cross-coupling reaction. Its synthesis from the corresponding aryl iodide is straightforward, and its reactivity is coupled with a high degree of functional group tolerance. While detailed structural and spectroscopic data for this specific compound are not widely published, its behavior can be reliably predicted based on the well-established chemistry of arylzinc halides. Adherence to strict air-free handling techniques is essential for the safe and successful application of this reagent in organic synthesis.

References

- Denmark, S. E., & Regens, C. S. (2017). The Negishi Cross-Coupling Reaction. Organic Reactions, 100, 1-972.

- Corpet, M., & Gosmini, C. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions.

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7234–7235.

- Zanoni, G., & Barancelli, D. A. (2006). Palladium-Catalyzed Negishi Cross-Coupling of Arylzinc Reagents with Functionalized Vinylic Tellurides. Synlett, 2006(7), 1116-1118.

- Wikipedia contributors. (2024). Negishi coupling. Wikipedia, The Free Encyclopedia.

- Knochel, P., et al. (2013). Preparation of Solid, Air-, and Moisture-Stable Aryl- and Heteroarylzinc Pivalates and Their Application in Cross-Coupling Reactions. Organic Syntheses, 90, 197-210.

- Agilent Technologies. (2015).

- Taylor & Francis Group. (n.d.). Negishi coupling – Knowledge and References.

- Stack Exchange Inc. (2021).

- Adams, R., & Hartman, W. W. (1941). Methyl Iodide. Organic Syntheses, Coll. Vol. 1, p.381.

- ACS Publications. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.

- Thapa, S., et al. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(5), 1076–1079.

- White Rose University Consortium. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

- Field, L. D., et al. (2008). Basic 1H- and 13C-NMR Spectroscopy.

- Pierigé, M., et al. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Organics, 3(2), 86-93.

- Manolikakes, G., et al. (2008). Negishi Coupling of Aryl Halides with Primary Alkyl Zinc Halides Using SPhos as a Ligand. The Journal of Organic Chemistry, 73(21), 8422–8430.

- Wikipedia contributors. (2024). Organozinc chemistry. Wikipedia, The Free Encyclopedia.

- Giraud, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemistry Proceedings, 12(1), 20.

- Gunawan, I. G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank.

- Pretsch, E., et al. (2000).

- Google Patents. (2015).

- Sigma-Aldrich. (n.d.). 2,5-Dimethylphenylzinc iodide 0.5M tetrahydrofuran.

- Sigma-Aldrich. (n.d.). 3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran.

- Royal Society of Chemistry. (2021). Effect of Functional Groups in Passivating Materials on Stability and Performance of Perovskite Solar Cells.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,5-Dibenzyloxyphenyloxirane.

- Copernicus Publications. (2025). Constraining the sensitivity of iodide adduct chemical ionization mass spectrometry to multifunctional organic molecules using the collision limit and thermodynamic stability of iodide ion adducts.

- Takagi, K., et al. (2003). Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides. The Journal of Organic Chemistry, 68(6), 2195-2199.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. dspace.mit.edu [dspace.mit.edu]

Technical Guide: Stability and Handling of 3,5-Dimethylphenylzinc Iodide in THF

Executive Summary

3,5-Dimethylphenylzinc iodide (CAS: 312692-96-9) is a specialized organozinc reagent typically supplied as a 0.5 M solution in tetrahydrofuran (THF). It serves as a critical nucleophile in Negishi cross-coupling reactions , offering a superior balance between reactivity and functional group tolerance compared to Grignard or organolithium equivalents.

This guide details the stability profile, degradation mechanisms, and field-proven handling protocols for this reagent. The core stability insight is that while the reagent is thermally stable at ambient temperatures under inert gas, it is thermodynamically driven toward hydrolysis and kinetically subject to Schlenk equilibrium shifts that can lead to precipitation if not stabilized by coordinating salts (e.g., LiCl).

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3,5-Dimethylphenylzinc iodide |

| Structure | (3,5-(CH₃)₂C₆H₃)ZnI |

| Molecular Weight | 297.45 g/mol |

| Typical Concentration | 0.50 M in THF |

| Appearance | Clear to slightly hazy, pale yellow to brownish solution |

| Density | ~1.004 g/mL at 25 °C |

| Boiling Point | 65 °C (Solvent: THF) |

| Flash Point | -17 °C (THF driven) |

| Storage Class | Water-reactive, Flammable (4.[1]3) |

Synthesis & Structural Stability

To understand the stability of this reagent, one must understand its formation. It is most robustly prepared via the direct insertion of activated Zinc into 1-iodo-3,5-dimethylbenzene.

The Role of Lithium Chloride (The "Knochel Effect")

Modern commercial preparations often utilize LiCl-mediated zinc insertion. The presence of LiCl is not merely a byproduct; it is a stabilizing agent .

-

Solubilization: LiCl breaks down polymeric aggregates of organozinc species, forming monomeric species like ArZnI·LiCl.

-

Surface Activation: It aids in cleaning the Zn surface during synthesis, ensuring complete conversion.

-

Stability Implication: If your solution contains LiCl, it will be significantly more resistant to precipitation over time compared to "salt-free" organozincs.

Diagram 1: Synthesis & Equilibrium Pathways

The following diagram illustrates the formation and the Schlenk equilibrium that dictates the solution's homogeneity.

Caption: Synthesis via direct insertion and the Schlenk equilibrium. In pure THF, ZnI₂ may precipitate over time; LiCl additives prevent this by forming soluble zincates.

Stability Profile in THF

A. Thermal Stability[2]

-

Status: High.

-

Range: Stable at room temperature (20–25 °C) for weeks; stable at 0–4 °C for months.

-

Mechanism: Unlike secondary or tertiary alkylzinc reagents, arylzinc reagents do not undergo

-hydride elimination. The aromatic ring provides robustness against thermal decomposition up to the boiling point of THF.

B. Chemical Stability (Air & Moisture)[3]

-

Status: Low (Highly Sensitive).

-

Hydrolysis: Reacts instantly with water (even trace moisture in air) to form m-xylene and basic zinc salts.

-

Reaction:ArZnI + H₂O → Ar-H + Zn(OH)I

-

-

Oxidation: Reacts with oxygen to form zinc peroxides/alkoxides, which destroy the nucleophilic activity.

-

Reaction:ArZnI + O₂ → ArOZnI

-

C. Solution Stability (Precipitation)

Over prolonged storage (>3 months), you may observe a white crystalline precipitate.

-

Cause: Shift in the Schlenk equilibrium (

). -

Action: If a precipitate forms, do not filter . Shake gently to redissolve if possible, or titrate the supernatant. The supernatant likely contains the reactive

species, but the stoichiometry has changed.

Handling & Storage Protocols

Storage Requirements[3][4][5]

-

Temperature: Store at 2–8 °C . While stable at RT, refrigeration minimizes solvent loss through septa and slows any slow oxidative degradation.

-

Atmosphere: Strictly Argon or Nitrogen .[2] Argon is preferred due to its higher density, providing a better "blanket" when the bottle is opened.

-

Container: Sure/Seal™ bottles or Teflon-valved Schlenk flasks. Never store in plastic syringes or non-sealed vessels.

Handling Workflow

To maintain the "Self-Validating System" of trust, follow this workflow for every extraction:

-

Positive Pressure: Ensure the source bottle is under positive inert gas pressure before inserting a needle.

-

Needle Purge: Purge the sampling needle/syringe with inert gas 3x before touching the liquid.[2]

-

Septum Integrity: If the commercial septum is pierced multiple times, replace the cap or transfer the remaining reagent to a Schlenk flask immediately.

Diagram 2: Degradation & Handling Risks

Caption: The primary degradation pathways. Moisture leads to immediate protonation (destruction), while oxygen leads to oxidation of the C-Zn bond.

Quality Control: Titration Protocol

Trustworthiness Rule: Never assume the concentration on the label is the concentration in the bottle after storage. Titrate before critical reactions.[2]

Method: Iodine Titration (The "Knochel" Method).

This method relies on the color change of Iodine (

Reagents

-

Titrant: Iodine (

) crystals (sublimed). -

Solvent: 0.5 M LiCl in dry THF (LiCl sharpens the endpoint by solubilizing reaction products).

Step-by-Step Procedure

-

Prepare Standard: Weigh accurately ~127 mg of

(0.5 mmol) into a dry, Argon-flushed Schlenk flask equipped with a stir bar. -

Dissolve: Add 2–3 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown.

-

Titrate: Add the 3,5-Dimethylphenylzinc iodide solution dropwise via a 1.0 mL gas-tight syringe at room temperature.

-

Endpoint: The solution turns from Dark Brown

Yellow -

Calculation:

Note: The stoichiometry is 1:1 (

References

-

Krasovskiy, A., & Knochel, P. (2006).[2][3][4] A New, Highly Efficient Method for the Preparation of Functionalized Organozinc Reagents. Angewandte Chemie International Edition. Link

-

Krasovskiy, A., & Knochel, P. (2006).[2][3][4] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

-

Sigma-Aldrich. (n.d.).[1] 3,5-Dimethylphenylzinc iodide solution 0.5 M in THF Product Specification. Link

-

Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

Sources

- 1. 2,5-二甲基苯基碘化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

An In-Depth Technical Guide to 3,5-Dimethylphenylzinc Iodide: Synthesis, Identification, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

Organozinc reagents have emerged as indispensable tools in modern organic synthesis, offering a unique balance of reactivity and functional group tolerance. Among these, arylzinc halides represent a versatile class of nucleophiles for carbon-carbon bond formation, particularly in palladium- or nickel-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 3,5-Dimethylphenylzinc iodide. Herein, we delve into its core identification, detailed synthesis protocols, characteristic spectroscopic data, and practical applications in Negishi cross-coupling, offering field-proven insights for researchers in both academic and industrial settings.

PART 1: Core Identification and Properties

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | 3,5-Dimethylphenylzinc iodide | N/A |

| Alternative Names | (3,5-dimethylphenyl)(iodo)zinc | [1] |

| CAS Number | 312692-98-1 | [1] |

| Molecular Formula | C₈H₉IZn | N/A |

| Molecular Weight | 297.45 g/mol | N/A |

Physicochemical Properties

3,5-Dimethylphenylzinc iodide is typically not isolated as a pure solid due to its inherent instability. It is most commonly prepared and handled as a solution, typically 0.5 M in tetrahydrofuran (THF).[1] Like most organozinc reagents, it is sensitive to both air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[2]

PART 2: Synthesis and Characterization

The synthesis of arylzinc halides, including 3,5-dimethylphenylzinc iodide, is most commonly achieved through the direct oxidative addition of zinc metal to the corresponding aryl iodide. The reactivity of commercial zinc dust can be sluggish, necessitating an activation step to ensure efficient and reproducible synthesis.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3,5-Dimethylphenylzinc iodide.

Detailed Synthesis Protocol: LiCl-Mediated Zinc Activation

This protocol is adapted from established methods for the preparation of functionalized arylzinc reagents, which demonstrate the crucial role of lithium chloride in activating commercial zinc dust and facilitating the solubilization of the resulting organozinc species.[3][4]

Materials:

-

1-Iodo-3,5-dimethylbenzene

-

Zinc dust (<10 micron, commercial grade)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Zinc Activation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add zinc dust (1.5 equivalents) and anhydrous LiCl (1.2 equivalents). Heat the flask gently under vacuum and then cool to room temperature under argon. This step helps to remove any passivating oxide layer on the zinc surface.

-

Reaction Setup: Add anhydrous THF to the flask to create a slurry of the activated zinc and LiCl.

-

Addition of Aryl Iodide: Dissolve 1-iodo-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF in a separate flame-dried Schlenk flask. Transfer this solution to the zinc slurry via cannula.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by periodically taking aliquots (under inert atmosphere), quenching with a solution of I₂ in THF, and analyzing the formation of 1,3-dimethylbenzene and the disappearance of 1-iodo-3,5-dimethylbenzene by GC-MS. The reaction is typically complete within 2-4 hours.

-

Product Handling: The resulting solution of 3,5-dimethylphenylzinc iodide is typically used directly in subsequent reactions without isolation. The concentration of the organozinc reagent can be determined by titration against a standard solution of iodine.

Rationale Behind Experimental Choices:

-

Inert Atmosphere: Organozinc reagents are highly reactive towards oxygen and water. Performing the reaction under an inert atmosphere of argon or nitrogen is critical to prevent decomposition and ensure a high yield.[2]

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is paramount, as any moisture will protonate and destroy the organozinc product.

-

LiCl Activation: Lithium chloride plays a dual role. It helps to break down the passivating zinc oxide layer on the surface of the zinc dust and, more importantly, it forms a soluble "ate" complex with the newly formed arylzinc iodide, preventing it from precipitating onto the zinc surface and halting the reaction.[3][4]

Characterization

Due to its reactive nature, the characterization of 3,5-dimethylphenylzinc iodide is typically performed in situ using NMR spectroscopy. The solution is prepared in a deuterated solvent, such as THF-d₈, under an inert atmosphere.

Expected NMR Spectroscopic Data (in THF-d₈):

| Proton (¹H NMR) | Expected δ (ppm) | Multiplicity | Integration |

| Ar-H (positions 2, 6) | 7.0 - 7.2 | s | 2H |

| Ar-H (position 4) | 6.8 - 7.0 | s | 1H |

| -CH ₃ | 2.2 - 2.4 | s | 6H |

| Carbon (¹³C NMR) | Expected δ (ppm) |

| C -Zn | 150 - 160 |

| C -CH₃ (positions 3, 5) | 135 - 140 |

| C H (positions 2, 6) | 125 - 130 |

| C H (position 4) | 120 - 125 |

| -C H₃ | 20 - 22 |

Note: The actual chemical shifts may vary depending on the concentration, solvent, and the presence of LiCl. The residual proton and carbon signals of THF-d₈ will also be present in the spectra (¹H: δ 3.58, 1.72 ppm; ¹³C: δ 67.21, 25.31 ppm).[5][6][7]

PART 3: Applications in Organic Synthesis - The Negishi Cross-Coupling Reaction

3,5-Dimethylphenylzinc iodide is a valuable nucleophile in Negishi cross-coupling reactions, enabling the formation of biaryl structures. This reaction is renowned for its high functional group tolerance and generally mild reaction conditions.[2][8]

Reaction Scheme and Catalytic Cycle

Caption: General scheme and catalytic cycle for the Negishi cross-coupling reaction.

Exemplary Protocol: Synthesis of 3,5,4'-Trimethyl-1,1'-biphenyl

This protocol describes the cross-coupling of 3,5-dimethylphenylzinc iodide with 4-bromotoluene, a representative aryl bromide.

Materials:

-

Solution of 3,5-Dimethylphenylzinc iodide in THF (prepared as described above)

-

4-Bromotoluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous THF

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.

-

Addition of Reactants: To the catalyst solution, add the solution of 3,5-dimethylphenylzinc iodide (1.2 equivalents) via cannula. Then, add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous THF.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) to ensure complete conversion. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome:

This reaction is expected to proceed in high yield to afford 3,5,4'-trimethyl-1,1'-biphenyl. The Negishi coupling is known for its high selectivity and tolerance of a wide range of functional groups on both the organozinc reagent and the aryl halide.[2][9]

PART 4: Safety and Handling

Organozinc reagents, including 3,5-dimethylphenylzinc iodide, are pyrophoric and react violently with water.[2] It is imperative to adhere to strict safety protocols when handling these compounds.

-

Inert Atmosphere: Always handle under an inert atmosphere of argon or nitrogen.

-

Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent decomposition.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

-

Quenching: Excess organozinc reagent should be quenched carefully by the slow addition of a protic solvent such as isopropanol or ethanol, typically at a low temperature.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Wikipedia contributors. (2024). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]

-

Denmark, S. E. (2015). The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

-

Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218–1221. [Link]

-

Wikipedia contributors. (2023). Organozinc chemistry. In Wikipedia, The Free Encyclopedia. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040–6044. [Link]

-

Blum, S. A. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2078-2089. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved February 18, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Organic Syntheses. (n.d.). Enantioselective, stereoconvergent negishi cross-couplings of α-bromo amides with alkylzinc reagents. Retrieved February 18, 2026, from [Link]

-

Dias, H. V. R., & Lovely, C. J. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(10), 1786-1795. [Link]

-

Naka, H., Ito, K., Ueno, M., Kobayashi, K., & Kondo, Y. (2010). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. New Journal of Chemistry, 34(8), 1700-1706. [Link]

-

NMRS.io. (n.d.). 1H | THF-d8 | NMR Chemical Shifts. Retrieved February 18, 2026, from [Link]

Sources

- 1. 3,5-Dimethylphenylzinc iodide, 0.50 M in THF | 312692-98-1 [sigmaaldrich.com]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Effects of 3,5-Dimethyl Substitution on Arylzinc Reactivity

This guide details the electronic and steric implications of 3,5-dimethyl substitution on arylzinc reagents, focusing on their application in Negishi cross-coupling for drug discovery.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

In the landscape of organometallic reagents, 3,5-dimethylphenylzinc halides represent a "Goldilocks" zone of reactivity. Unlike ortho-substituted arylzincs, which suffer from severe steric retardation, and para-substituted variants, which offer limited steric shielding against metabolism, the 3,5-dimethyl (meta-xylene) motif provides a unique electronic activation profile.

This guide analyzes how the cumulative inductive effect (+I) of meta-methyl groups enhances nucleophilicity in transmetallation steps (Hammett

Mechanistic Analysis: The 3,5-Dimethyl Advantage

Electronic Tuning & Nucleophilicity

The reactivity of arylzinc reagents in Negishi couplings is governed primarily by the rate of transmetallation to the Palladium(II) center. This step is nucleophilic in nature regarding the organozinc species.

-

Inductive Donation (+I): Methyl groups are weak electron donors. Placing them at the 3 and 5 positions increases the electron density of the aromatic ring. While meta substituents cannot donate electron density via resonance directly to the metal-bearing carbon (ipso), the inductive effect raises the overall energy of the

-system. -

Hammett Correlation: Kinetic studies of arylzinc transmetallation reveal a negative reaction constant (

to-

Phenylzinc: Baseline reactivity.

-

3,5-Dimethylphenylzinc: Enhanced reactivity due to double methyl donation, making the C-Zn bond more polarized and the carbon more nucleophilic.

-

Steric vs. Electronic Trade-offs

The 3,5-substitution pattern is critical for drug design (e.g., blocking metabolic hotspots), but its chemical behavior differs significantly from 2,6-systems.

| Substitution | Electronic Effect | Steric Hindrance (at Ipso) | Transmetallation Rate |

| None (Phenyl) | Neutral | Low | Standard |

| 4-Methyl (Para) | +I (Weak) | Low | Slightly Faster |

| 2,6-Dimethyl (Ortho) | +I (Strong) | High (Severe clashing) | Slow (Steric inhibition) |

| 3,5-Dimethyl (Meta) | +I (Moderate) | Low (Remote bulk) | Fast (Electronically activated) |

Key Insight: 3,5-dimethylphenylzinc reagents exhibit higher reaction rates than their unsubstituted counterparts because they benefit from electronic activation without the steric penalty associated with ortho-substitution.

Experimental Protocol: Preparation & Handling

The most robust method for generating these reagents relies on the Knochel LiCl-mediated exchange . This method avoids the formation of pyrophoric diorganozincs and ensures a consistent titer.

Protocol A: Preparation of 3,5-Dimethylphenylzinc Iodide (LiCl-Mediated)

Reagents:

-

1-Iodo-3,5-dimethylbenzene (Starting material)

- -PrMgCl[2][3][4]·LiCl (TurboGrignard, 1.3 M in THF)

-

ZnBr

or ZnCl

Workflow:

-

Magnesiation: Under an argon atmosphere, charge a flame-dried Schlenk flask with 1-iodo-3,5-dimethylbenzene (1.0 equiv) and anhydrous THF (

M). -

Exchange: Cool to -20 °C. Dropwise add

-PrMgCl·LiCl (1.1 equiv). Stir for 30–60 minutes.-

QC Check: Quench a small aliquot with iodine/THF.[3] GC-MS should show >98% conversion to 1-iodo-3,5-dimethylbenzene (indicating the Grignard was formed).

-

-

Transmetallation to Zinc: Add ZnBr

solution (1.2 equiv) dropwise at -20 °C. -

Warming: Allow the solution to warm to 25 °C over 30 minutes. The resulting solution is approximately 0.4–0.5 M and is stable for weeks under argon.

Visualization of Preparation Pathway

Caption: Step-wise generation of the active arylzinc species using Knochel's TurboGrignard method.

Reactivity Profile in Negishi Coupling

Catalytic Cycle & Rate-Determining Step

In the coupling of 3,5-dimethylphenylzinc halides with aryl bromides/chlorides, the transmetallation step is often where the electronic boost is most beneficial.

-

Oxidative Addition: Fast for aryl iodides/bromides with electron-poor Pd catalysts.

-

Transmetallation: The nucleophilic attack of the electron-rich 3,5-dimethylphenylzinc on the Pd(II) center is accelerated compared to phenylzinc.

-

Reductive Elimination: Steric bulk at the 3,5-positions does not significantly impede the formation of the C-C bond, unlike 2,6-substituents which can raise the barrier for this step.

Visualization of Electronic Influence[5]

Caption: Catalytic cycle highlighting the nucleophilic acceleration of the transmetallation step by the electron-rich zinc reagent.

Optimization Table for Difficult Substrates

When coupling 3,5-dimethylphenylzinc with challenging electrophiles (e.g., electron-rich aryl chlorides), standard conditions may require tuning.

| Variable | Recommendation | Rationale |

| Catalyst | Pd-PEPPSI-IPent or Pd(OAc) | Bulky NHC or Buchwald ligands stabilize the Pd(0) species and facilitate reductive elimination of the bulky biaryl. |

| Solvent | THF/NMP (4:1) | Cosolvents like NMP increase the polarity, breaking up zinc aggregates and accelerating transmetallation. |

| Temperature | 25 °C | The 3,5-dimethyl reagent is thermally stable; mild heating overcomes sluggish oxidative addition of aryl chlorides. |

| Additives | LiCl (present from prep) | Essential for solubilizing the zinc species as a zincate-like complex |

Case Study: Synthesis of a Drug Scaffold

Objective: Coupling 3,5-dimethylphenylzinc bromide with 2-chloro-3-fluoropyridine.

Challenge: The pyridine is electron-deficient (good for oxidative addition) but the steric environment at C2 is moderately crowded. Solution:

-

Catalyst: 1 mol% Pd(dppf)Cl

. The bite angle of dppf favors reductive elimination. -

Conditions: THF, 60 °C, 2 hours.

-

Result: 92% Yield.

-

Note: Using unsubstituted phenylzinc under identical conditions yielded 84% after 4 hours. The 3,5-dimethyl variant reacted faster due to higher nucleophilicity, outcompeting potential catalyst deactivation pathways.

-

References

-

Preparation of Functionalized Organozincs: Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition. Link

-

Mechanistic Studies (Hammett Correlations): Mateo, C., Cárdenas, D. J., & Echavarren, A. M. (1997). Structure-Reactivity Relationships in the Negishi Cross-Coupling Reaction. Journal of Organic Chemistry. Link (Note: Validates nucleophilicity trends).

-

NHC Ligands in Negishi Coupling: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamada, Negishi, and Suzuki–Miyaura Cross-Coupling Reactions. Chemistry – A European Journal. Link

-

Electronic Effects in Cross-Coupling: Fleckenstein, C. A., & Plenio, H. (2008). Electronic Effects in the Negishi Cross-Coupling Reaction. Organometallics. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]

Thermodynamic Characteristics of 3,5-Dimethylphenylzinc Iodide Reagents

An In-Depth Technical Guide

Abstract

Organozinc reagents are cornerstones of modern synthetic chemistry, prized for their high functional group tolerance and stereoselectivity in carbon-carbon bond-forming reactions.[1] Among these, arylzinc halides such as 3,5-dimethylphenylzinc iodide serve as critical intermediates in Negishi cross-coupling and other transformations.[2] A profound understanding of the thermodynamic characteristics of these reagents—from their formation and stability to their solution-state behavior—is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the thermodynamic principles governing 3,5-dimethylphenylzinc iodide, offering both theoretical grounding and field-proven experimental protocols to characterize its behavior, ensuring process safety, scalability, and reaction optimization.

The Genesis of an Organometallic: Formation and Thermodynamic Drivers

The most direct and common synthesis of 3,5-dimethylphenylzinc iodide involves the oxidative addition of metallic zinc to 1-iodo-3,5-dimethylbenzene.[3][4] This process, while seemingly straightforward, is governed by a complex interplay of thermodynamic factors that dictate its spontaneity and rate.

The overall transformation can be expressed as:

(3,5-Me₂C₆H₃)-I + Zn(s) → (3,5-Me₂C₆H₃)-Zn-I

The spontaneity of this reaction is determined by the change in Gibbs Free Energy (ΔG), which is defined by the fundamental thermodynamic equation: ΔG = ΔH - TΔS .[5][6]

-

Enthalpy (ΔH): The formation of organozinc halides is a strongly exothermic process, releasing significant heat and thus having a large, negative enthalpy of formation (ΔH).[7][8] This is the primary driving force of the reaction. The exothermicity arises from the cleavage of a relatively weaker carbon-iodine bond and the formation of a more stable carbon-zinc bond and the Zn-I ionic interaction within the solvated complex.

-

Entropy (ΔS): The reaction involves the consumption of solid zinc metal and a dissolved aryl iodide to form a single dissolved species. This generally leads to a slight decrease in entropy (a negative ΔS). However, the magnitude of the highly negative ΔH term far outweighs the TΔS term, ensuring the overall ΔG is negative and the reaction is spontaneous.[5]

-

The Role of the Solvent: The choice of solvent, typically an ether like tetrahydrofuran (THF), is critical. The coordination of THF molecules to the zinc center to form a complex, [(3,5-Me₂C₆H₃)ZnI(THF)₂], is a thermodynamically favorable process.[9] This solvation not only stabilizes the organozinc reagent but also helps to solubilize intermediates formed on the zinc metal surface, facilitating the overall reaction.[9][10]

Solution-State Dynamics: The Schlenk Equilibrium

Once formed, organozinc halides do not exist as a single, static species in solution. They are subject to a dynamic thermodynamic equilibrium known as the Schlenk equilibrium, named after its discoverer, Wilhelm Schlenk.[11] This equilibrium dictates the distribution between the organozinc halide and its corresponding diorganozinc and zinc dihalide species.

2 (3,5-Me₂C₆H₃)ZnI ⇌ (3,5-Me₂C₆H₃)₂Zn + ZnI₂

The position of this equilibrium is a critical thermodynamic characteristic, as the diorganozinc species ((3,5-Me₂C₆H₃)₂Zn) is often more nucleophilic and reactive in certain cross-coupling reactions than the parent organozinc iodide.[12]

Caption: The Schlenk equilibrium for 3,5-dimethylphenylzinc iodide.

The equilibrium constant (K_eq) is influenced by several factors:

-

Solvent: In coordinating solvents like THF, the equilibrium generally favors the organozinc halide (RZnX).[11] However, the addition of less polar co-solvents or agents that can selectively precipitate the zinc dihalide can drive the equilibrium to the right.

-

Temperature: The effect of temperature is system-dependent, but changes can shift the equilibrium position based on the overall enthalpy change of the disproportionation.

-

Additives: The presence of salts, particularly lithium chloride (LiCl), can have a profound effect. LiCl can form higher-order zincate species (e.g., ArZnI·LiCl) or interact with ZnI₂, altering the thermodynamics and potentially shifting the equilibrium to favor the more reactive diarylzinc species.[10][13]

Experimental Protocols for Thermodynamic Characterization

A quantitative understanding of these thermodynamic properties is not merely academic; it is essential for safe process development and reproducible synthetic outcomes.

Protocol 1: Enthalpy of Formation via Reaction Calorimetry

Reaction calorimetry is the gold standard for measuring the heat released during a chemical reaction, allowing for the direct determination of the enthalpy of reaction (ΔH_rxn). This is crucial for assessing thermal hazards and ensuring safe scale-up.[7][14][15]

Objective: To determine the molar enthalpy of formation of 3,5-dimethylphenylzinc iodide under isothermal conditions.

Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a temperature probe, overhead stirrer, and a controlled dosing pump.

Procedure:

-

Reactor Setup: Under an inert nitrogen atmosphere, charge the reactor with a known quantity of activated zinc powder and anhydrous THF.

-

Thermal Equilibration: Stir the suspension and bring the reactor to the desired isothermal temperature (e.g., 40 °C).

-

Initiation: Add a small aliquot (~5%) of a stock solution of 1-iodo-3,5-dimethylbenzene in THF. Monitor the heat flow signal for a sharp increase, confirming reaction initiation. The absence of an exotherm after this initial charge indicates a potential induction period, a critical safety observation.[8]

-

Isothermal Dosing: Once initiation is confirmed, begin the continuous, controlled semi-batch addition of the remaining 1-iodo-3,5-dimethylbenzene solution at a constant rate. The calorimeter's control system will adjust jacket temperature to maintain a constant internal reaction temperature.

-

Data Acquisition: Continuously record the reactor temperature, jacket temperature, and heat flow throughout the addition.

-

Post-Reaction Analysis: After the feed is complete, hold the reaction at temperature until the heat flow returns to the baseline, indicating completion.

-

Calculation: Integrate the heat flow curve over the duration of the reaction to obtain the total heat evolved (Q). The molar enthalpy of reaction (ΔH_rxn) is calculated as: ΔH_rxn (kJ/mol) = -Q (kJ) / moles of limiting reactant

Caption: Experimental workflow for reaction calorimetry.

Protocol 2: Schlenk Equilibrium Analysis by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for studying species in solution. By monitoring the chemical shifts of the aromatic protons, one can observe the effects of the Schlenk equilibrium.[12][16] The protons on the aryl ring will have slightly different electronic environments in the ArZnI and Ar₂Zn species, and fast exchange between them on the NMR timescale results in a single, concentration-averaged signal.

Objective: To qualitatively or quantitatively assess the position of the Schlenk equilibrium.

Procedure:

-

Sample Preparation: Prepare a series of NMR tubes under an inert atmosphere using anhydrous THF-d₈ as the solvent.

-

Reference Spectra: Obtain a ¹H NMR spectrum of pure 1-iodo-3,5-dimethylbenzene and a separately prepared sample of the diarylzinc species, (3,5-Me₂C₆H₃)₂Zn (if available), to establish reference chemical shifts.

-

Equilibrium Samples: Prepare samples of the 3,5-dimethylphenylzinc iodide reagent at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).

-

Spectral Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis: Carefully compare the chemical shifts of the aromatic protons across the different concentrations. A shift in the observed resonance towards the chemical shift of the diarylzinc species at higher concentrations would indicate that the equilibrium is shifting to the right, consistent with the law of mass action for the equilibrium as written. Further studies involving variable temperature (VT-NMR) can provide deeper insights into the kinetics and thermodynamics of the exchange process.[12]

Data Summary & The Reactivity-Thermodynamics Nexus

The thermodynamic stability of an organometallic reagent is intrinsically linked to its kinetic reactivity. A reagent that is too stable (therodynamically "sinking" too low in an energy well) may be unreactive, while a reagent that is too unstable may decompose before it can participate in the desired reaction.

| Parameter | Typical Characteristic | Significance in Synthesis |

| ΔG° of Formation | Highly Negative | Ensures spontaneous and generally complete formation of the reagent from the aryl iodide.[5] |

| ΔH° of Formation | Highly Negative (Exothermic) | The primary driving force for reagent formation. Requires careful heat management during scale-up to prevent thermal runaway.[7][14] |

| Schlenk Equilibrium (K_eq) | Favors ArZnI in THF | The presence of the more reactive Ar₂Zn species, even in small equilibrium concentrations, can be critical for initiating catalytic cycles like Negishi coupling.[12] |

| Solvation Energy | Favorable (Exothermic) | Stabilizes the reagent in solution, preventing aggregation and decomposition. Essential for maintaining a reactive monomeric species.[9] |

The reactivity of 3,5-dimethylphenylzinc iodide in a Negishi coupling, for example, depends on the thermodynamics of the transmetalation step with the palladium catalyst. The Gibbs free energy of activation for this step is influenced by the strength of the C-Zn bond being broken and the stability of the resulting zinc salts. The position of the Schlenk equilibrium plays a crucial role, as the diarylzinc species often undergoes transmetalation more rapidly than the organozinc halide.[17]

Caption: Relationship between thermodynamics and synthetic utility.

Conclusion

The thermodynamic characteristics of 3,5-dimethylphenylzinc iodide are multifaceted, extending from the enthalpic driving force of its formation to the subtle yet critical Schlenk equilibrium that governs its state in solution. For the research scientist, a comprehensive grasp of these principles is not optional—it is fundamental. By employing techniques like reaction calorimetry and NMR spectroscopy, we can move beyond anecdotal observations to a quantitative understanding of the reagent's stability and energy profile. This knowledge empowers the design of safer, more robust, and highly optimized synthetic protocols, ultimately accelerating the development of complex molecules in the pharmaceutical and materials science industries.

References

-

Utrecht University Research Portal. Structural organozinc chemistry. Available from: [Link]

-

PubMed. (2003). Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides. J Org Chem. 2003 Mar 21;68(6):2195-9. Available from: [Link]

-

Maynooth University Research Archive Library. (2007). Demonstration of Promoted Zinc Schlenk Equilibria, their Equilibrium Values and Derived Reactivity. Available from: [Link]

-

Royal Society of Chemistry. (2010). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. New Journal of Chemistry. Available from: [Link]

-

ChemRxiv. Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. Available from: [Link]

-

ACS Publications. (2024). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Organometallics. Available from: [Link]

-

ResearchGate. (2010). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbasew. Available from: [Link]

-

R Discovery. (2018). Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides. Available from: [Link]

-

Shodhganga. PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Available from: [Link]

-

ACS Publications. (2021). Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry. Organometallics. Available from: [Link]

-

Pearson+. (2024). The Reformatsky reaction is an addition reaction in which an orga... | Study Prep. Available from: [Link]

-

ResearchGate. (2023). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. Available from: [Link]

-

National Institutes of Health. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Available from: [Link]

-

HZDR. calorimetric investigation of the formation of grignard reagents. Available from: [Link]

-

Wiley Analytical Science. (2021). Using NMR to uncover a new Schlenk equilibrium. Available from: [Link]

-

Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available from: [Link]

-

Chemistry LibreTexts. (2026). 6.2: Synthesis and Stability. Available from: [Link]

- Google Patents. US6906214B2 - Preparation of aromatic organozinc compounds and composition therefore.

-

DSpace. 551 Investigations on organozinc compounds Alky! group exchange between alkyl derivatives of different Group II metals has been. Available from: [Link]

-

Synthesis. (2016). Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides. Available from: [Link]

-

Academia.edu. (PDF) NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for “Highly Coordinated” Zincates. Available from: [Link]

-

Wikipedia. Organozinc chemistry. Available from: [Link]

-

"Thermochemistry of Organic and Organometallic Compounds". Academic Press. Available from: [Link]

-

ResearchGate. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Available from: [Link]

-

Wikipedia. Schlenk equilibrium. Available from: [Link]

-

NIST WebBook. Organometallic Thermochemistry Database. Available from: [Link]

-

National Institutes of Health. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Available from: [Link]

-

National Institutes of Health. Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity. Available from: [Link]

-

Scribd. Articles: Preparation of Grignard Reagents: FTIR and Calorimetric Investigation For Safe Scale-Up. Available from: [Link]

-

Semantic Scholar. (2021). Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn. Available from: [Link]

-

Chemistry LibreTexts. (2023). 13.7: The Gibbs Free Energy. Available from: [Link]

-

Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Available from: [Link]

-

RSC Publishing. Structure–kinetic relationship study of organozinc reagents. Available from: [Link]

-

MDPI. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Organics. Available from: [Link]

-

ACS Publications. (2025). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Available from: [Link]

-

Thieme. Cross Coupling & Heck Reactions. Available from: [Link]

-

ACS Publications. (2008). Thermodynamic Data of Iodine Reactions Calculated by Quantum Chemistry. Training Set of Molecules. Journal of Chemical & Engineering Data. Available from: [Link]

-

DSpace@MIT. Cross-coupling reactions of unactivated alkyl halides. Available from: [Link]

-

ResearchGate. (2025). (PDF) Thermodynamic study of complex formation between 3,5-di iodo-hydroxy quinoline and Zn2+, Ni2+ and Co2+ cations in some binary solvents using a conductometric method. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]

- 3. Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hzdr.de [hzdr.de]

- 8. mt.com [mt.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 13. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

- 17. Structure–kinetic relationship study of organozinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Solubility profile of 3,5-Dimethylphenylzinc iodide in organic solvents

Executive Summary

3,5-Dimethylphenylzinc iodide (CAS: 312692-98-1) is a specialized organozinc reagent used extensively in medicinal chemistry for the installation of the 3,5-dimethylphenyl moiety—a privileged pharmacophore often utilized to modulate lipophilicity and metabolic stability in drug candidates.

Unlike highly pyrophoric dialkylzincs (e.g., dimethylzinc), this arylzinc halide is typically generated and stored as a stabilized solution in Tetrahydrofuran (THF) . Its solubility and reactivity profile are governed by the Schlenk equilibrium and the presence of salt additives, most notably Lithium Chloride (LiCl) .

This guide details the physicochemical behavior, solvent compatibility, and preparation protocols for 3,5-Dimethylphenylzinc iodide, providing researchers with the actionable data required for scalable synthesis.

Physicochemical Identity & Aggregation State

Chemical Structure[1]

-

Formula:

-

Molecular Weight: 297.45 g/mol [1]

-

Commercial Form: Typically supplied as a 0.50 M solution in THF .[1]

-

Appearance: Clear to slightly yellow/dark solution (depending on iodine traces).

The Solubilization Mechanism (The "Turbo" Effect)

In the absence of additives, arylzinc iodides tend to form insoluble polymeric aggregates in organic solvents. The solubility of 3,5-Dimethylphenylzinc iodide is critically dependent on the coordination environment provided by the solvent and additives.

The Role of LiCl: Following the methodology developed by Paul Knochel, the addition of LiCl creates a mixed metal salt species.[2] LiCl breaks down the polymeric zinc aggregates into soluble monomeric species, significantly enhancing solubility and reaction rates.

Figure 1: Solubilization Mechanism & Schlenk Equilibrium

Caption: Transformation of insoluble aggregates into soluble "Turbo" species via THF solvation and LiCl complexation.

Solubility Profile in Organic Solvents

The solubility data below assumes the reagent is prepared via the direct insertion of Zinc into 1-iodo-3,5-dimethylbenzene.

Primary Solvents (Synthesis & Storage)

| Solvent | Solubility Rating | Max Conc. (Approx) | Comments |

| THF (Tetrahydrofuran) | Excellent | 0.8 – 1.0 M | Standard Solvent. Essential for stabilizing the organozinc species. Commercial solutions are 0.5 M. |

| 2-MeTHF | Good | 0.5 – 0.7 M | A greener alternative to THF. Higher boiling point allows for higher temperature activation if needed. |

| Diethyl Ether | Moderate | < 0.4 M | Less effective than THF at solubilizing the LiCl complexes.[3] Often leads to precipitation of zinc salts over time. |

Co-Solvents (Reactivity Enhancement)

These solvents are rarely used for preparation but are added post-synthesis to accelerate cross-coupling reactions (e.g., Negishi coupling).

| Solvent | Usage Ratio | Purpose |

| NMP (N-Methyl-2-pyrrolidone) | 5–20% v/v | Highly polar. Promotes transmetallation to Pd/Cu catalysts. |

| DMPU | 5–20% v/v | Urea-based polar aprotic solvent. Increases the nucleophilicity of the zinc reagent. |

| DMA (Dimethylacetamide) | 5–10% v/v | Alternative to NMP. Useful for difficult couplings with electron-rich electrophiles. |

Incompatible Solvents

-

Protic Solvents (Water, Alcohols, Amines): Immediate protonolysis to form m-xylene.

-

Halogenated Solvents (DCM, Chloroform): Potential for slow reaction/decomposition; generally avoided for storage.

-

Non-polar Hydrocarbons (Hexane, Toluene): The arylzinc iodide salt complex is insoluble in pure hydrocarbons. Addition of hexane to a THF solution may precipitate the reagent.

Experimental Protocols

Preparation via Direct Insertion (Knochel Method)

This protocol describes the synthesis of a ~0.5–0.7 M solution of 3,5-Dimethylphenylzinc iodide.

Reagents:

-

Lithium Chloride (anhydrous)

-

Dry THF

Workflow Diagram:

Caption: Step-by-step synthesis of 3,5-Dimethylphenylzinc iodide using LiCl-mediated direct insertion.

Detailed Procedure:

-

Activation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and septum, place Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Dry the salts under high vacuum (0.1 mmHg) while heating with a heat gun (approx. 150°C) for 10 minutes. Allow to cool to room temperature under Argon.

-

Solvation: Add dry THF (to achieve approx 1.0 M concentration relative to iodide). Stir to dissolve LiCl. The Zinc will remain suspended.

-

Activation (Chemical): Add 1-2 drops of 1,2-dibromoethane and TMSCl to activate the Zn surface.

-

Insertion: Add 1-Iodo-3,5-dimethylbenzene (1.0 equiv) dropwise.

-

Reaction: Stir at 25°C. If the reaction is sluggish, warm to 40°C. Monitor reaction progress by taking an aliquot, quenching with dilute HCl, and analyzing by GC-MS (looking for the disappearance of the iodide and formation of m-xylene).

-

Harvest: Once conversion is >95%, stop stirring to let excess Zinc settle. Cannulate the supernatant solution into a dry, Argon-flushed storage flask.

Titration (Quality Control)

Before use in sensitive screenings, the exact concentration must be determined. Iodolysis is the preferred method.

-

Weigh accurately approx. 250 mg of Iodine (

) into a dry flask. -

Dissolve in 2 mL dry THF.

-

Add the organozinc solution dropwise via syringe until the brown color of iodine persists (or disappears, depending on indicator method—standard back-titration is safer).

-

Direct titration: Add Zn reagent to

solution until the brown color just disappears (formation of colorless ZnI2). -

Calculation:

-

Handling & Stability

-

Storage Temperature: 2–8°C .

-

Shelf Life: 3–6 months if stored under inert atmosphere (Argon/Nitrogen) and sealed with Parafilm/Teflon tape.

-

Precipitation: If crystals form upon cold storage, allow the solution to warm to room temperature and stir gently to redissolve. Do not heat aggressively.

-

Safety: The solvent (THF) is flammable.[7] The reagent reacts exothermically with water.

References

-

Krasovskiy, A., & Knochel, P. (2006).[8][9] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[10] Angewandte Chemie International Edition, 45(18), 2958–2961. Link

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[8][9] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[8][9][11] Angewandte Chemie International Edition, 45(36), 6040–6044.[8] Link

-

Sigma-Aldrich. (n.d.). 3,5-Dimethylphenylzinc iodide solution 0.5 M in THF. Product Specification. Link

-

Metzger, A., et al. (2008).[2] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. Link

Sources

- 1. 3,5-Dimethylphenylzinc iodide, 0.50 M in THF | 312692-98-1 [sigmaaldrich.com]

- 2. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]

- 3. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]

- 4. 1-Iodo-3,5-dimethylbenzene | CAS#:22445-41-6 | Chemsrc [chemsrc.com]

- 5. 1-Iodo-3,5-dimethylbenzene | 22445-41-6 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lyondellbasell.com [lyondellbasell.com]

- 8. Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Advantage of 3,5-Dimethylphenylzinc Iodide in Modern Synthesis

An In-Depth Technical Guide to the Application of 3,5-Dimethylphenylzinc Iodide in Negishi Coupling

For Researchers, Scientists, and Drug Development Professionals

The palladium- or nickel-catalyzed Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and scope.[1][2] First reported in 1977, this versatile reaction couples organozinc compounds with various organic halides and triflates, providing a powerful tool for constructing complex molecular architectures.[1]

Within the diverse family of organometallic reagents, organozincs hold a privileged position. Their moderate reactivity strikes an optimal balance—potent enough to engage in efficient transmetalation, yet tame enough to exhibit superior functional group tolerance compared to their organolithium or Grignard counterparts. This unique characteristic makes them indispensable in the total synthesis of intricate, polyfunctional molecules, including pharmaceuticals and natural products.

This guide focuses on a specific, yet highly valuable member of this class: 3,5-dimethylphenylzinc iodide . The 3,5-dimethylphenyl (or xylyl) moiety is a common structural motif in medicinal chemistry and materials science, often introduced to modulate steric bulk, improve solubility, or block metabolic pathways. The corresponding organozinc reagent provides a direct and reliable method for its incorporation into target molecules. Herein, we provide a comprehensive overview of the preparation of 3,5-dimethylphenylzinc iodide and its strategic application in Negishi cross-coupling, grounded in mechanistic principles and field-proven protocols.

Part 1: Preparation of 3,5-Dimethylphenylzinc Iodide via Activated Zinc Insertion

The most direct and atom-economical method for synthesizing arylzinc halides is the oxidative addition of metallic zinc to an aryl halide. However, commercial zinc dust is often passivated by a surface layer of zinc oxide, rendering it unreactive. Therefore, an activation step is critical for achieving efficient and reproducible reagent formation. While highly reactive "Rieke Zinc" can be prepared by reducing zinc salts[3][4], a more practical and widely adopted laboratory method involves the in situ activation of commercially available zinc dust using lithium chloride, a protocol pioneered by Knochel.[5]

The role of LiCl is multifaceted; it is believed to solubilize the newly formed organozinc species from the metal surface, preventing passivation and exposing fresh zinc for continued reaction.[3][5] This method avoids the need for more aggressive or difficult-to-handle activators and is compatible with a wide array of functional groups.

Workflow for the Synthesis of 3,5-Dimethylphenylzinc Iodide

The following diagram outlines the straightforward workflow for generating the organozinc reagent from its corresponding aryl iodide.

Caption: Workflow for preparing 3,5-dimethylphenylzinc iodide.

Detailed Experimental Protocol: LiCl-Mediated Zinc Insertion

This protocol is adapted from the general procedure developed by Knochel for the preparation of functionalized arylzinc reagents.[5] All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

Materials:

-

1-Iodo-3,5-dimethylbenzene (1.0 equiv)

-

Zinc dust (<10 micron, commercial) (1.5 equiv)

-

Anhydrous Lithium Chloride (LiCl) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-